molecular formula C13H21N3O2 B7642690 1-methyl-N-(2,2,5,5-tetramethyloxolan-3-yl)pyrazole-4-carboxamide

1-methyl-N-(2,2,5,5-tetramethyloxolan-3-yl)pyrazole-4-carboxamide

Cat. No. B7642690
M. Wt: 251.32 g/mol
InChI Key: YYWWMSZGHSBPLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MTOP is a small molecule inhibitor that targets the enzyme protein kinase CK2. This enzyme is involved in various cellular processes, including cell growth, proliferation, and survival. CK2 has been shown to be overexpressed in many types of cancer, making it a promising target for cancer therapy. MTOP has been found to inhibit the activity of CK2, making it a potential anti-cancer agent.

Mechanism of Action

MTOP targets the enzyme protein kinase CK2, which is involved in various cellular processes. CK2 has been found to be overexpressed in many types of cancer, making it a promising target for cancer therapy. MTOP inhibits the activity of CK2 by binding to its ATP-binding site, preventing the enzyme from phosphorylating its substrates. This leads to the inhibition of cell growth and proliferation, ultimately resulting in cell death.
Biochemical and Physiological Effects:
MTOP has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of CK2, which is involved in various cellular processes. This leads to the inhibition of cell growth and proliferation, ultimately resulting in cell death. MTOP has also been found to enhance the efficacy of other anti-cancer drugs, making it a potential combination therapy. In addition to its anti-cancer properties, MTOP has also been studied for its potential use in treating other diseases, including inflammation and viral infections.

Advantages and Limitations for Lab Experiments

MTOP has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its potential use in cancer therapy, making it a well-established tool for researchers. However, there are also some limitations to using MTOP in lab experiments. It has been found to have some off-target effects, which can complicate data interpretation. In addition, its efficacy can be affected by factors such as cell type and dosage.

Future Directions

There are several future directions for the study of MTOP. One potential direction is to explore its use in combination therapy with other anti-cancer drugs. Another direction is to investigate its potential use in treating other diseases, including inflammation and viral infections. Additionally, further research is needed to better understand its mechanism of action and to identify any potential off-target effects. Overall, MTOP has shown promising potential for use in scientific research and warrants further investigation.

Synthesis Methods

MTOP can be synthesized using a multi-step process that involves the reaction of several chemicals. The first step involves the synthesis of 2,2,5,5-tetramethyloxolan-3-ol, which is then reacted with 4-bromo-1-methylpyrazole to form 1-methyl-N-(2,2,5,5-tetramethyloxolan-3-yl)pyrazole-4-carboxamide. The final product is then purified using chromatography techniques.

Scientific Research Applications

MTOP has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. MTOP has also been found to enhance the efficacy of other anti-cancer drugs, making it a potential combination therapy. In addition to its anti-cancer properties, MTOP has also been studied for its potential use in treating other diseases, including inflammation and viral infections.

properties

IUPAC Name

1-methyl-N-(2,2,5,5-tetramethyloxolan-3-yl)pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-12(2)6-10(13(3,4)18-12)15-11(17)9-7-14-16(5)8-9/h7-8,10H,6H2,1-5H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWWMSZGHSBPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(O1)(C)C)NC(=O)C2=CN(N=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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